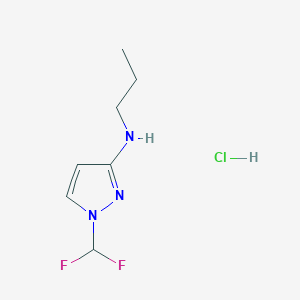
1-(difluoromethyl)-N-propylpyrazol-3-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-N-propylpyrazol-3-amine;hydrochloride is a compound of interest in various scientific fields due to its unique chemical structure and properties. The presence of the difluoromethyl group imparts distinct characteristics that make it valuable in medicinal chemistry, agrochemicals, and other industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one . This process can be achieved through various difluoromethylation reagents and conditions, including metal-based methods and radical chemistry .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using efficient and cost-effective reagents. The use of non-ozone depleting difluorocarbene reagents has streamlined access to such molecules, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-N-propylpyrazol-3-amine;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the difluoromethyl group or other parts of the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Conditions such as temperature, solvent, and catalysts play a crucial role in determining the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated pyrazole derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
1-(Difluoromethyl)-N-propylpyrazol-3-amine;hydrochloride has several scientific research applications:
Biology: The compound’s unique properties make it valuable in studying biological processes and interactions.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-propylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with enzymes and other proteins, influencing their activity and function . This interaction can modulate biological processes, making the compound effective in various applications.
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole: A compound with a similar difluoromethyl group, used in agrochemicals.
Difluoromethylated Pyridines: These compounds share the difluoromethyl group and have applications in medicinal and agricultural chemistry.
Uniqueness
1-(Difluoromethyl)-N-propylpyrazol-3-amine;hydrochloride is unique due to its specific structure, which combines the difluoromethyl group with a pyrazole ring and a propylamine side chain. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C7H12ClF2N3 |
|---|---|
Molecular Weight |
211.64 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-propylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C7H11F2N3.ClH/c1-2-4-10-6-3-5-12(11-6)7(8)9;/h3,5,7H,2,4H2,1H3,(H,10,11);1H |
InChI Key |
WAOSQRJEDGNYAS-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NN(C=C1)C(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


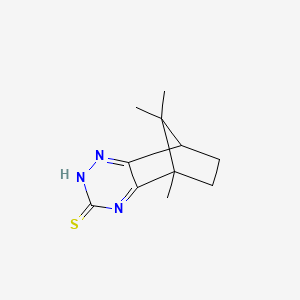
![7-(3,4-Dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B12215369.png)
![1-(1-isopropyl-1H-pyrazol-3-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12215383.png)
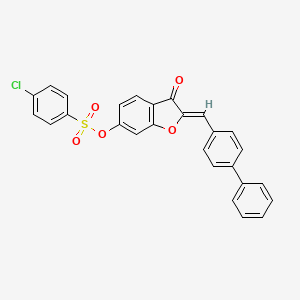
![(2,3-dimethyl-1H-indol-5-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B12215413.png)
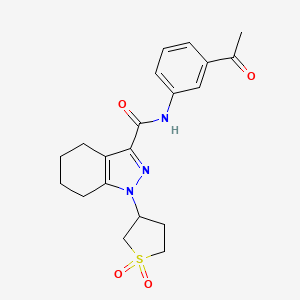
![1-ethyl-2-methyl-4-oxo-N-[(2E)-4-phenyl-1,3-thiazol-2(3H)-ylidene]-1,4-dihydroquinoline-6-carboxamide](/img/structure/B12215423.png)
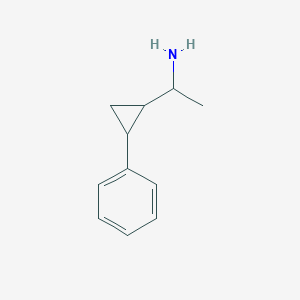
![Benzoyl chloride, 5-[(ethylamino)sulfonyl]-2-methoxy-](/img/structure/B12215441.png)
![3-(5-Chloro-2-methylphenyl)-7-cyclohexyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine](/img/structure/B12215446.png)
![(2E)-3-(2-chlorophenyl)-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}prop-2-enamide](/img/structure/B12215452.png)
![N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide](/img/structure/B12215457.png)
![2-ethyl-5-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12215462.png)
![4-[2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B12215463.png)
